molecular formula C10H15NO3 B2972048 2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid CAS No. 2305148-81-4

2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid

Cat. No. B2972048
CAS RN: 2305148-81-4
M. Wt: 197.234
InChI Key: KHOLKKBBHYAMQW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” is a chemical compound. It’s part of the class of compounds known as amines, which are organic compounds containing a 1,2-diphenylethylene moiety . Amines are good nucleophiles and can react with aldehydes and ketones to form imine derivatives .


Synthesis Analysis

The synthesis of such compounds often involves reactions of amines. Amines can react with carbonyls to form imines, also known as Schiff bases . The reaction of aldehydes and ketones with ammonia or 1º-amines forms these imine derivatives . The reaction conditions and the synthetic strategies used can greatly influence the final product .


Molecular Structure Analysis

The molecular structure of “2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” would be characterized by the presence of a piperidine ring, which is a common feature in many biologically active compounds . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Amines, like “2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid”, can undergo a variety of chemical reactions. For instance, they can serve as nucleophiles in reactions with carbonyls to form imines . They can also react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” would be influenced by its molecular structure. Phenolic compounds, for instance, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

I conducted a search for the scientific research applications of “2-[(3R)-1-(prop-2-enoyl)piperidin-3-yl]acetic acid”, but the information available is not directly related to this specific compound. The search results pertain to similar compounds or derivatives with potential anti-inflammatory and anti-hyperglycemic properties , as well as uses in the synthesis of novel prop-2-enoyl amides and esters .

properties

IUPAC Name

2-[(3R)-1-prop-2-enoylpiperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-4-8(7-11)6-10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOLKKBBHYAMQW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@@H](C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid

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